5-Sulfosalicylaldehyde chemical properties and structure
5-Sulfosalicylaldehyde chemical properties and structure
5-Sulfosalicylaldehyde: A Comprehensive Technical Guide to its Chemical Properties, Synthesis, and Bio-inorganic Applications
Executive Summary
5-Sulfosalicylaldehyde, systematically known as 3-formyl-4-hydroxybenzenesulfonic acid, is a highly versatile trifunctional organic compound[1]. Featuring an aldehyde, a phenol, and a sulfonate group on a single benzene scaffold, this molecule serves as a cornerstone reagent in modern coordination chemistry and drug development[2]. Its primary utility lies in its ability to act as a precursor for water-soluble Schiff base ligands[2]. By imparting high aqueous solubility to otherwise highly lipophilic metal complexes, 5-sulfosalicylaldehyde bridges the gap between synthetic inorganic chemistry and biological application, enabling the evaluation of novel metallodrugs in physiological environments[3][4].
Chemical Structure and Physical Properties
The unique reactivity of 5-sulfosalicylaldehyde is dictated by its regiochemistry. The benzene ring is substituted with a formyl group (-CHO) at position 3, a hydroxyl group (-OH) at position 4, and a sulfonic acid group (-SO₃H) at position 5[1].
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The Formyl Group : Acts as an electrophilic center, readily undergoing condensation with primary amines to form imines (Schiff bases)[2][4].
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The Hydroxyl Group : Provides a potent oxygen donor atom that, in tandem with the imine nitrogen, creates a bidentate chelating pocket for transition metals[4][5].
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The Sulfonate Group : Remains uncoordinated in most transition metal complexes, extending into the solvent sphere to enforce hydration and guarantee aqueous solubility[2][5].
Figure 1: Functional group architecture of 3-formyl-4-hydroxybenzenesulfonic acid.
Quantitative Chemical Data
The following table summarizes the computed physical and chemical properties of the parent acid and its widely used sodium salt variant, sourced from the PubChem database[1][6].
| Property | 5-Sulfosalicylaldehyde (Acid)[1] | Sodium 5-Sulfosalicylaldehyde (Salt)[6] |
| PubChem CID | 12585209 | 23669172 |
| IUPAC Name | 3-formyl-4-hydroxybenzenesulfonic acid | sodium 3-formyl-4-hydroxybenzenesulfonate |
| Molecular Formula | C₇H₆O₅S | C₇H₅NaO₅S |
| Molecular Weight | 202.19 g/mol | 224.17 g/mol |
| Exact Mass | 201.99359446 Da | 223.97553871 Da |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 5 | 5 |
| Topological Polar Surface Area | 100 Ų | 103 Ų |
| XLogP3-AA | 0.3 | N/A |
Experimental Protocol: Synthesis of the Sodium Salt
The synthesis of 5-sulfosalicylaldehyde sodium salt is achieved via the direct electrophilic aromatic sulfonation of salicylaldehyde[7][8]. The protocol below is engineered to be a self-validating system, ensuring high regioselectivity and preventing the oxidation of the sensitive formyl group.
Causality in Experimental Design: Sulfuric acid acts as both the solvent and the sulfonating agent. The initial cooling phase (0 °C) is critical because the protonation of salicylaldehyde is highly exothermic; failure to cool the reaction will result in charring and oxidative degradation of the aldehyde[7]. Heating the mixture to 40 °C provides the exact activation energy required for the sulfonium ion to attack the aromatic ring. The para position relative to the strongly activating hydroxyl group is the thermodynamically favored site, yielding the 5-sulfonate derivative exclusively[7][8].
Step-by-Step Methodology
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Acid Preparation : In a 50-mL round-bottom flask, add 41 mL (769 mmol) of 95-97% sulfuric acid. Submerge the flask in an ice bath and cool to 0 °C[7].
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Reactant Addition : Slowly add 5.1 g (41 mmol) of salicylaldehyde dropwise under continuous magnetic stirring[7]. Self-Validation: The solution should transition to a deep amber color without boiling or fuming.
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Sulfonation : Flush the flask with N₂ gas for 10 minutes to displace oxygen, seal with a septum, and heat to 40 °C for 18 to 24 hours[7][8]. Monitor the reaction via Thin Layer Chromatography (TLC) to confirm the disappearance of the salicylaldehyde starting material[8].
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Quenching : Carefully pour the reaction mixture over 400–500 g of crushed ice and distilled water to halt the reaction and dilute the acid[3][8].
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Neutralization : Slowly add 90 g of sodium carbonate (Na₂CO₃) to the stirring mixture[8]. Self-Validation: Vigorous effervescence (CO₂ evolution) will occur. The cessation of bubbling indicates complete neutralization.
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Crystallization : Reduce the solution volume by half using a rotary evaporator. Allow the concentrated solution to cool at room temperature[8].
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Purification : Collect the resulting precipitate via vacuum filtration. Recrystallize the crude product from distilled water to yield pure sodium salicylaldehyde-5-sulfonate as pinkish needle-like crystals[8].
Figure 2: Step-by-step synthesis workflow of 5-sulfosalicylaldehyde sodium salt.
Coordination Chemistry and Drug Development Applications
Overcoming the Solubility Barrier in Metallodrugs
Since the discovery of cisplatin, transition metal complexes have been heavily investigated for their anti-tumor and antimicrobial properties[3]. A major class of these compounds includes complexes formed with binucleating Schiff base ligands (bis-salphen ligands), such as tetrasalicylideneaminobenzene (TSAB)[3]. However, TSAB and its metal complexes are notoriously insoluble in aqueous media, dissolving only in harsh organic solvents like DMSO[3]. This extreme lipophilicity severely limits their therapeutic evaluation, as biological systems are fundamentally aqueous[3].
By substituting standard salicylaldehyde with 5-sulfosalicylaldehyde during the initial ligand condensation phase, researchers synthesize sulfonated bis-salphen ligands[3]. The highly polar sulfonate groups force the resulting cobalt (Co²⁺), copper (Cu²⁺), or zinc (Zn²⁺) complexes to dissolve readily in water[3][4][5]. This structural modification preserves the planar, aromatic core required for the drug to intercalate into rapidly replicating DNA, while ensuring the bioavailability necessary to inhibit tumor cell growth or induce apoptosis[3][4].
Fluorescent Probes and Bioimaging
Beyond therapeutics, 5-sulfosalicylaldehyde is a critical building block for aqueous fluorescent sensors[8][9]. For example, condensing the compound with 8-aminopyrene yields a highly selective, water-soluble Pyrene-based fluorescent probe[8]. Because the sulfonate group maintains the probe's solubility in standard HEPES buffer (pH 7.4), it can be used for the direct spectrophotometric detection of heavy metal ions like Cu(II) and Fe(III) in biological and environmental samples without the interference of organic co-solvents[8][9].
Figure 3: Schiff base condensation and subsequent metal coordination pathway.
References
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National Center for Biotechnology Information. "5-Sulfosalicylaldehyde | C7H6O5S | CID 12585209 - PubChem". nih.gov.[Link]
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National Center for Biotechnology Information. "5-Sulfosalicylaldehyde sodium salt | C7H5NaO5S | CID 23669172 - PubChem". nih.gov.[Link]
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Southern Adventist University. "Synthesis of a Cobalt Complex of a Sulfonated Binucleating Schiff Base Ligand". southern.edu.[Link]
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École Polytechnique Fédérale de Lausanne (EPFL). "Dissecting the photoacidity of spiropyran/merocyanine molecular switches in water". epfl.ch.[Link]
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ChemRxiv. "A new water soluble, highly selective Pyrene-based fluorescent sensor for detection of Fe+3 metal ion". chemrxiv.org.[Link]
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National Center for Biotechnology Information. "Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent". nih.gov.[Link]
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Taylor & Francis. "Highly sensitive and selective fluorescent probe for determination of Cu(II) in aqueous solution: Journal of Coordination Chemistry: Vol 67, No 12". tandfonline.com.[Link]
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ResearchGate. "Synthesis and characterization of novel water-soluble zinc(II) Schiff-base complexes derived from amino acids and salicylaldehyde-5-sulfonates". researchgate.net.[Link]
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